molecular formula C66H90O37 B1247796 Dipsanoside A CAS No. 889678-62-0

Dipsanoside A

Cat. No. B1247796
CAS RN: 889678-62-0
M. Wt: 1475.4 g/mol
InChI Key: JGFCDHIJCNLFPY-OWONSMEPSA-N
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Description

Synthesis Analysis

The synthesis of Dipsanoside A, along with another compound, was achieved from the plant Dipsacus asper. The isolation process led to the identification of this compound as an iridoid glucoside tetramer, the first of its kind with four glucoside units. The synthesis involved the extraction and purification from natural sources, followed by analysis through 1D and 2D NMR techniques to determine its structure (Xiao-yan Tian et al., 2006).

Molecular Structure Analysis

This compound's molecular structure was elucidated using a combination of 1D and 2D NMR data. This detailed analysis was critical in determining its complex structure as an iridoid glucoside tetramer, highlighting the compound's unique arrangement of glucoside units. The structure of this compound serves as a fascinating example of natural product chemistry, showcasing the complexity and diversity of compounds isolated from plants (Xiao-yan Tian et al., 2006).

Scientific Research Applications

Isolation and Structural Analysis

Dipsanoside A, along with other similar compounds, was isolated from Dipsacus asper. These compounds represent the first-reported iridoid tetramers with four glucosides. Their structures were determined through analysis of 1D and 2D NMR data and comparison with model compounds. This research highlights the structural uniqueness of this compound among iridoid glucosides (Tian, Wang, Yu, & Fang, 2006).

Chemical Composition Studies

Further studies on Dipsaci Radix, which contains this compound, involved isolating various compounds to understand its chemical constituents. This study isolated several iridoid glycosides and lignans, providing a deeper understanding of the chemical makeup of Dipsacus asper (Xin-guan, 2014).

HIV-1 Integrase Inhibition Activities

Investigations into the biological activities of this compound and related compounds found that some of these compounds, including this compound, displayed weak activities against HIV-1 integrase. This suggests potential applications in antiviral research, particularly for HIV (Sun, Ma, Zhang, Huang, Ding, Hu, Tu, & Guo, 2015).

Anti-Osteoarthritis Research

Recent studies in 2023 explored the active ingredients of Dipsaci Radix in treating osteoarthritis. The study aimed to identify the main active components effective against osteoarthritis and compare the differences between raw and wine-processed Dipsaci Radix. This study provides insights into the therapeutic potential of this compound in osteoarthritis treatment (Lv, Wu, Hong, Wei, Zhao, Tang, Li, Ge, Li, & Du, 2023).

Polymer Iridoid Glucosides Research

A study in 2019 focused on polymer iridoid glucosides isolated from Dipsacus asper, including this compound. This research adds to the understanding of these compounds' chemical structures and potential applications, although it was found that they were inactive in anti-inflammatory activity (Duan, Ai, Qian, Zhang, & Mei, 2019).

Safety and Hazards

According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Dipsanoside A is ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .

Future Directions

The search results did not provide specific information on the future directions of Dipsanoside A research .

properties

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCDHIJCNLFPY-OWONSMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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